molecular formula C8H8ClN B1347385 6-Chloro-2,3-dihydro-1h-indole CAS No. 52537-00-5

6-Chloro-2,3-dihydro-1h-indole

Cat. No. B1347385
CAS RN: 52537-00-5
M. Wt: 153.61 g/mol
InChI Key: HSLNYVREDLDESE-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indole (6-Cl-Indole) is a heterocyclic aromatic organic compound with a molecular formula of C7H6ClN. It is a colorless solid that is soluble in organic solvents. 6-Cl-Indole is a derivative of indole, a bicyclic aromatic hydrocarbon found in many natural products such as tryptophan. It has a wide range of applications in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Drug Discovery

The indole moiety is a significant component in drug discovery due to its presence in many biologically active molecules. Compounds like reserpine, an indole alkaloid, are used for treating high blood pressure and mental disorders. Similarly, vinblastine is applied in cancer treatment .

Synthesis of Bioactive Molecules

Indole derivatives are synthesized for their biological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacological Applications

6-Chloro-2,3-dihydro-1h-indole can be used as a reactant for the preparation of pharmacologically active molecules with potential applications in various therapeutic areas .

Biological Potential

Indole derivatives have shown a wide range of clinical and biological applications. They bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include 6-chloro-2,3-dihydro-1h-indole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLNYVREDLDESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293174
Record name 6-chloro-2,3-dihydro-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52537-00-5
Record name 52537-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-2,3-dihydro-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloroindole was reduced in the usual way with sodium cyanoborohydride in glacial acetic acid to give the title compound (D36) (1.18 g, 94%).
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Synthesis routes and methods II

Procedure details

Sodium borohydride (2.0 g, 53 mmol) (Aldrich) was added in small portions to a mixture of 6-Chloro-1H-indole (1.0 g, 6.6 mmol) (Aldrich) in TFA (10 mL), which was cooled in ice-water bath, at such a rate that gas evolution was not too vigorous. When the addition was complete, the mixture was allowed to warm to room temperature and stirred overnight. The resulting mixture was concentrated in vacuo and the residue was dissolved in DCM. The organic layer was washed with Na2CO3 solution, dried with Na2SO4, and concentrated to give 0.6 g crude 6-Chloro-2,3-dihydro-1H-indole. MS: [M+H]+=154
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Synthesis routes and methods III

Procedure details

6-Chloroindole (1 g, 6.6 mmol) in glacial acetic acid (10 mL) was treated with sodium cyanoborohydride (829 mg, 13.2 mmol) portionwise at room temperature with stirring. After 1 hour, the reaction was diluted with water (25 mL) and basified with 40% sodium hydroxide with cooling. The mixture was then extracted with dichloromethane (3×50 mL), dried and concentrated to give 1 g of 6-chloroindoline. It was used in the next step without further purification. 1HNMR (300 MHz, dimethylsulfoxide-d6) δ 6.95 (d, 1H), 6.46 (dd, 1H), 6.43 (d, 1H), 5.74 (br s, 1H, NH), 3.42 (t, 2H, CH2), 2.85 (t, 2H, CH2). MS m/z 349 [M+1].
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1 g
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829 mg
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Synthesis routes and methods IV

Procedure details

6-Chloroindole (1.0 g, 6.6 mmol) was dissolved in a solution of borane in THF (1 M, 9.83 mmol) at 0° C. and stirred for 30 min. TFA (9.83 mL) was added dropwise and the solution stirred at 0° C. for 30 min. 6 M aqueous NaOH was added until the solution was basic (pH 11). The aqueous solution was extracted with DCM (3×25 mL), dried over sodium sulfate, filtered and concentrated to give the title compound (864 mg, 86%) as a yellow oil. 1H NMR (Me-d3-OD): 6.99 (1H, d), 6.64-6.55 (2H, m), 3.50 (2H, t), 2.95 (2H, t).
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Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3-dihydro-1h-indole
Reactant of Route 2
6-Chloro-2,3-dihydro-1h-indole
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6-Chloro-2,3-dihydro-1h-indole
Reactant of Route 4
6-Chloro-2,3-dihydro-1h-indole
Reactant of Route 5
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6-Chloro-2,3-dihydro-1h-indole
Reactant of Route 6
6-Chloro-2,3-dihydro-1h-indole

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